molecular formula C9H16N2O3 B1307607 tert-Butyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 99780-97-9

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No. B1307607
CAS RN: 99780-97-9
M. Wt: 200.23 g/mol
InChI Key: DVWCHAUBYVZILO-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a chemical compound that falls within the category of substituted pyrrolidines. These compounds are of significant interest due to their utility in the synthesis of various pharmaceutical agents, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors. The tert-butyl group in these compounds often serves as a protecting group that can be removed under certain conditions.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored in several studies. For instance, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was described, highlighting key features such as debenzylation and ring hydrogenation in a one-pot process . Another study reported a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates was developed, showcasing the versatility of tert-butyl esters in synthesis .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic methods and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. These include oxidative intermolecular sulfonamination of alkynes , reactions with singlet oxygen to yield substituted pyrroles , and cyclopropanation reactions as part of a synthesis route for lymphocyte function-associated antigen 1 inhibitors . The tert-butyl group itself is often used as a protective group that can be removed under specific conditions to yield the desired active compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the tert-butyl group and the pyrrolidinone core. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The pyrrolidinone core is a lactam, which can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's crystallinity and stability. These properties are crucial for the compound's behavior in various chemical reactions and its potential applications in drug synthesis.

Scientific Research Applications

Photoredox-Catalyzed Amination

Tert-butyl (2-oxopyrrolidin-3-yl)carbamate has been utilized in photoredox-catalyzed amination processes. In a study, this compound was used as an amidyl-radical precursor for the assembly of 3-aminochromones under mild conditions, demonstrating a new cascade pathway for constructing diverse amino pyrimidines (Wang et al., 2022).

Structural Analysis

The compound has been analyzed for its structural properties. For instance, one study focused on the absolute configurations of the carbon atoms in its lactam ring, providing valuable insights for the structural characterization of similar compounds (Weber et al., 1995).

Supramolecular Chemistry

This chemical has been a subject of interest in studies related to supramolecular chemistry. For example, researchers have investigated its role in the formation of bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds in crystals, contributing to the understanding of molecular interactions and crystal structures (Baillargeon et al., 2017).

Organic Synthesis

The versatility of this compound is evident in its application in various organic synthesis processes. It has been used in the preparation of different organic compounds, showcasing its utility in creating complex molecular structures (Padwa et al., 2003).

Palladium-Catalyzed Amination

In another application, it served as a precursor in palladium-catalyzed amination processes. This method allowed for the preparation of various organic compounds, demonstrating the compound's role in facilitating complex chemical reactions (Scott, 2006).

Safety and Hazards

The safety information for “tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWCHAUBYVZILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400750
Record name tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99780-97-9
Record name tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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